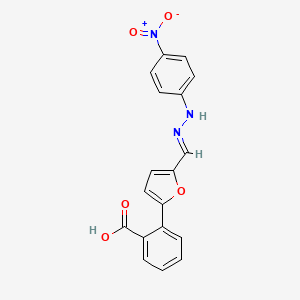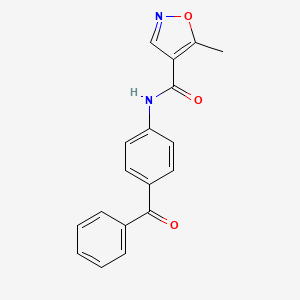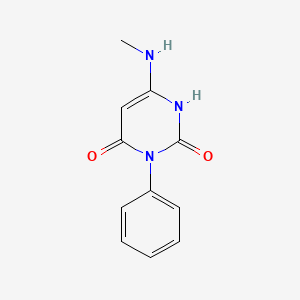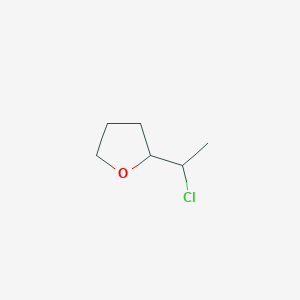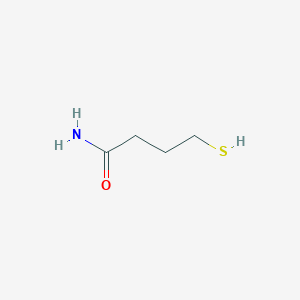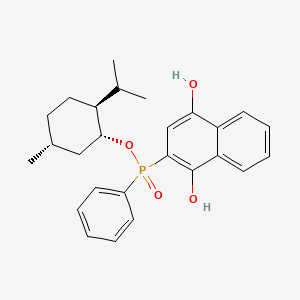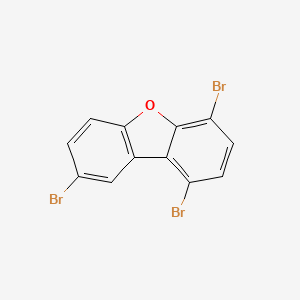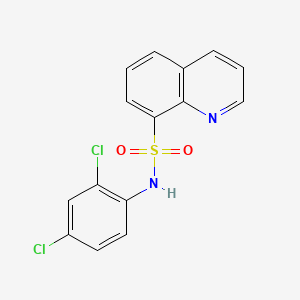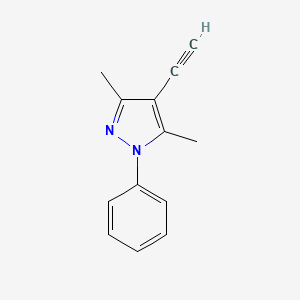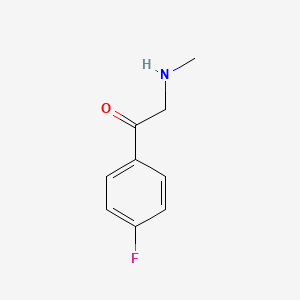
1-(4-Fluorophenyl)-2-(methylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(methylamino)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methylamino group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(methylamino)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluoroacetophenone with methylamine under controlled conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-(methylamino)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Fluorophenyl)-2-(methylamino)ethanol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1-(4-Fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(methylamino)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(methylamino)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(methylamino)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(4-Bromophenyl)-2-(methylamino)ethanone:
1-(4-Methylphenyl)-2-(methylamino)ethanone: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
766473-59-0 |
|---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3 |
InChI Key |
GMMHJSFSRVDNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
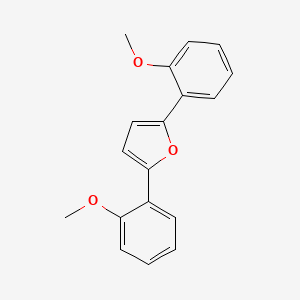
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)
